(6-Cyclopentylpyridin-3-yl)boronic acid
Description
(6-Cyclopentylpyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a cyclopentyl substituent at the 6-position of the pyridine ring. Boronic acids are critical in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in catalysis, sensing, and drug design .
Properties
Molecular Formula |
C10H14BNO2 |
|---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(6-cyclopentylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-5-6-10(12-7-9)8-3-1-2-4-8/h5-8,13-14H,1-4H2 |
InChI Key |
TWOQSCHZCVIRRW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2CCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopentylpyridin-3-yl)boronic acid typically involves the reaction of a cyclopentyl-substituted pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Cyclopentylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate complex.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products Formed
Oxidation: Boronic esters or boronate complexes.
Reduction: Borane derivatives.
Substitution: Various arylated products depending on the coupling partner.
Scientific Research Applications
(6-Cyclopentylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Cyclopentylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a building block in the synthesis of complex molecules. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Boronic Acids
*Estimated pKa ranges derived from boronic acid families .
†Predicted based on cyclopentyl’s electron-donating effects, analogous to cyclopropyl derivatives .
Key Observations :
Antiproliferative Effects:
- 6-Hydroxynaphthalen-2-yl and phenanthren-9-yl boronic acids demonstrate potent cytotoxicity in triple-negative breast cancer (4T1 cells), with IC50 values <0.3 µM. Their activity correlates with predicted binding to serine proteases and transcription factors .
- Limitations : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids precipitate in culture media, highlighting the importance of solubility for reliable bioactivity assays .
Enzyme Inhibition:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that ether-linked substituents enhance target engagement .
- Selectivity : Boronic acids with proteasome-inhibiting moieties (e.g., bortezomib analogs) show selective antagonism by EGCG, indicating structure-dependent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
